molecular formula C9H17BF4N2 B6359946 1-butyl-3-ethylimidazolium tetrafluoroborate CAS No. 581101-91-9

1-butyl-3-ethylimidazolium tetrafluoroborate

Cat. No.: B6359946
CAS No.: 581101-91-9
M. Wt: 240.05 g/mol
InChI Key: ZDUFJPHVWZWGPV-UHFFFAOYSA-N
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Description

1-Butyl-3-ethylimidazolium tetrafluoroborate is a high-purity, advanced ionic liquid characterized by its exceptional chemical and physical properties, making it an ideal medium for specialized research and industrial applications . This compound is supplied with a guaranteed purity of 98%, ensuring minimal impurities for reliable and consistent performance in even the most demanding experimental processes . As a member of the imidazolium-based ionic liquids, it shares key advantageous traits with its analogues, such as high thermal stability, low volatility, and non-flammability, which significantly enhance operational safety . Its excellent solvent properties allow it to dissolve a wide range of organic and inorganic compounds, facilitating various chemical processes . This ionic liquid serves as an efficient catalyst in organic reactions, often improving reaction rates and yields . Furthermore, its high ionic conductivity and broad electrochemical stability window make it particularly suitable for use in electrochemical devices, including batteries and capacitors . It also provides a stable and versatile medium for the synthesis of complex molecules, enhancing reaction efficiency and product purity . Researchers are exploring its use as a base fluid in advanced heat transfer applications and for the development of nanocolloids with augmented thermal properties . Please be advised: This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and does not constitute a recommendation for any specific application.

Properties

IUPAC Name

1-butyl-3-ethylimidazol-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUFJPHVWZWGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-Butyl-3-ethylimidazolium Bromide

1-Butylimidazole is reacted with ethyl bromide in a molar ratio of 1:1.1 under reflux conditions (70–80°C) for 48 hours in an inert atmosphere. The product is washed with ethyl acetate to remove unreacted reagents and dried under vacuum.

Step 2: Anion Exchange with NaBF₄

[BEIm][Br] (0.083 mol) is dissolved in acetone, and NaBF₄ (0.083 mol) is added stoichiometrically. The mixture is stirred at 40°C for 10–48 hours, filtered to remove NaBr byproduct, and evaporated under reduced pressure. The residual ionic liquid is dissolved in dichloromethane, filtered through silica gel to remove traces of halides, and dried at 80°C under vacuum for 2 hours.

Key Parameters:

ParameterValue
Reaction Temperature40°C
Reaction Time10–48 hours
SolventAcetone
Yield85–92%

Halide-Free Synthesis via Continuous Liquid-Liquid Extraction

A patent by US7763186B2 describes a halide-free synthesis of tetrafluoroborate-based ionic liquids, which can be adapted for [BEIm][BF₄]:

Protocol:

  • [BEIm][Br] Purification:

    • Dissolve crude [BEIm][Br] in water and treat with decolorizing charcoal (6 wt%) at 65°C for 24 hours.

    • Filter and repeat charcoal treatment until the solution is colorless.

  • Anion Exchange and Extraction:

    • Combine purified [BEIm][Br] with NaBF₄ in deionized water.

    • Transfer the mixture to a continuous liquid-liquid extractor and extract with dichloromethane for 48 hours.

    • Filter the organic phase through silica gel to adsorb residual halides.

    • Remove solvent under vacuum to yield [BEIm][BF₄] as a colorless liquid.

Advantages:

  • Reduces halide content to <50 ppm.

  • Yields >95% pure product with no fluorescent impurities.

Phase-Separation Purification for Industrial Scalability

A 2024 study introduces a cost-effective purification method using halocarbon-induced phase separation:

Procedure:

  • Crude [BEIm][BF₄] Preparation: Synthesize via standard anion exchange.

  • Phase Separation: Add 1,1,2-trichlorotrifluoroethane (30 vol%) to the ionic liquid-water mixture. Shake vigorously and allow phases to separate.

  • Recovery: Isolate the upper [BEIm][BF₄]-rich phase and evaporate residual halocarbon under vacuum.

Performance Data:

MetricBefore PurificationAfter Purification
Halide Content (ppm)1200<20
Viscosity (cP)450310
Conductivity (mS/cm)8.212.5

This method reduces energy consumption by 40% compared to traditional distillation.

Comparative Analysis of Synthesis Routes

Table 1: Method Efficacy and Cost

MethodYield (%)Purity (%)Halide (ppm)Cost (USD/kg)
Direct Anion Exchange85–9290–95200–500120–150
Continuous Extraction93–9798–99.5<50180–220
Phase Separation88–9097–99<2090–110

Insights:

  • The phase-separation method offers the best cost-to-purity ratio for industrial applications.

  • Continuous extraction is optimal for high-purity laboratory-scale synthesis.

Challenges and Optimizations

Halide Contamination Mitigation

Residual halides impair electrochemical stability and catalytic performance. Strategies include:

  • Silica Gel Filtration: Reduces Br⁻ content by 90%.

  • Ion-Exchange Resins: Amberlyst A26 (BF₄⁻ form) selectively exchanges Br⁻ for BF₄⁻, achieving <10 ppm halides.

Solvent Selection

  • Acetone vs. Dichloromethane: Acetone minimizes byproduct solubility but requires longer reaction times. Dichloromethane accelerates phase separation but poses environmental concerns.

Emerging Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yields >90%.

Electrochemical Purification

Applying a 2.5 V potential during extraction removes anionic impurities, enhancing conductivity to 15.2 mS/cm .

Chemical Reactions Analysis

1-butyl-3-ethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, often facilitated by its ionic nature.

    Substitution Reactions: The imidazolium ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

    Complexation: The tetrafluoroborate anion can form complexes with metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Electrochemical Applications

1.1 Ionic Liquid Gel Polymer Electrolytes (ILGPEs)
[BEIM][BF4] has been extensively studied as a component in ionic liquid gel polymer electrolytes. Research indicates that incorporating [BEIM][BF4] into poly(vinylidene fluoride) (PVDF) enhances the ionic conductivity and thermal stability of the resulting gel. The optimal composition of PVDF and [BEIM][BF4] results in a conductivity of approximately 2.84×103S cm12.84\times 10^{-3}\,\text{S cm}^{-1} and an electrochemical stability window of up to 4.2 V, making it suitable for applications in lithium-ion batteries (LIBs) and supercapacitors .

1.2 Energy Storage Devices
The compound serves as an electrolyte in electrical double-layer capacitors (EDLCs). Its low viscosity and high ionic conductivity facilitate efficient charge transport, which is critical for the performance of energy storage devices .

Catalytic Applications

2.1 Transesterification Reactions
[BEIM][BF4] has been employed as a solvent and catalyst in transesterification reactions, particularly for the acetylation of alcohols. This application is significant in biodiesel production and the synthesis of various esters . The ionic liquid's ability to solvate reactants effectively enhances reaction rates and yields.

2.2 Hydrogenation Processes
The compound also shows promise as a catalyst in hydrogenation reactions, where it can facilitate the conversion of unsaturated compounds into saturated ones. Its unique properties allow for higher selectivity and efficiency compared to traditional solvents .

Material Science

3.1 Nanostructure Synthesis
[BEIM][BF4] is utilized as a reaction medium for synthesizing nanostructures, such as titanium dioxide (TiO2) mesocrystals. These structures have applications in photocatalysis and solar energy conversion due to their enhanced surface area and reactivity .

3.2 Polymer Composites
In polymer science, [BEIM][BF4] is incorporated into biobased thermoplastic polyurethane/graphene nanocomposites to reduce the electrical percolation threshold. This modification leads to improved mechanical properties and conductivity, making these composites suitable for electronic applications .

Environmental Applications

4.1 Extraction Processes
The ionic liquid has been investigated for its ability to extract dibenzothiophene from liquid fuels, which is crucial for reducing sulfur content in fuels and meeting environmental regulations . Its effectiveness as an extractant underscores its potential role in green chemistry.

Summary of Properties

PropertyValue
Ionic Conductivity3mS cm1\approx 3\,\text{mS cm}^{-1} at room temperature
Electrochemical Stability WindowUp to 4.2 V
Thermal StabilityStable up to 300 °C
Viscosity219 cP at 25 °C
Glass Transition TemperatureApproximately -85 °C

Mechanism of Action

The mechanism by which 1-butyl-3-ethylimidazolium tetrafluoroborate exerts its effects is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. The tetrafluoroborate anion can participate in complexation with metal ions, influencing catalytic processes and other chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermophysical Properties

Thermal stability and phase behavior are critical for IL applications. Key comparisons include:

Property [EMIM][BF₄] [BMIM][BF₄] [BEIM][BF₄] (Hypothesized) [HMIM][BF₄]
Melting Point (°C) -15 -82 ~-70 (estimated) -61
Thermal Stability (°C) >300 >300 ~300 >290
Density (g/cm³, 25°C) 1.24 1.17 ~1.20 1.10

Longer alkyl chains (e.g., butyl in [BMIM][BF₄]) reduce melting points compared to shorter chains (ethyl in [EMIM][BF₄]) due to weakened Coulombic interactions. Replacing the methyl group at position 3 with ethyl ([BEIM][BF₄]) may slightly increase density and lower melting points relative to [BMIM][BF₄] due to steric effects .

Electrochemical Properties

ILs with tetrafluoroborate anions generally exhibit wide electrochemical windows (>3 V), making them suitable for electrolytes.

Property [EMIM][BF₄] [BMIM][BF₄] [BEIM][BF₄] (Hypothesized)
Conductivity (mS/cm, 25°C) 14.2 3.5 ~2.0–3.0
Viscosity (mPa·s, 25°C) 37 154 ~180–200
Electrochemical Window (V) 4.1 4.0 ~3.9

Increasing alkyl chain length or substituent bulkiness (e.g., ethyl vs. methyl) reduces conductivity and increases viscosity. [BEIM][BF₄] is expected to have lower conductivity than [BMIM][BF₄] due to higher viscosity from the ethyl group .

Solubility and Gas Separation

The solubility parameter (δ) of [BMIM][BF₄] is 24.5 MPa¹/² , while [EMIM][BF₄] has slightly higher δ due to stronger ionic interactions. [BEIM][BF₄]’s δ is projected to be ~23.5–24.0 MPa¹/², balancing hydrophobicity and polarity. In gas separation, ILs with longer alkyl chains (e.g., [BMIM][BF₄]) show higher CO₂ solubility than shorter-chain analogs . [BEIM][BF₄] may enhance CO₂ selectivity in polymer membranes compared to [EMIM][BF₄] due to improved hydrophobicity .

Research Findings and Discussion

  • Alkyl Chain Effects : Longer chains (butyl, hexyl) improve thermal stability and hydrophobicity but reduce conductivity. The ethyl substituent in [BEIM][BF₄] may enhance thermal stability over [BMIM][BF₄] while slightly compromising ionic mobility .
  • Substituent Position : Methyl groups at position 3 ([BMIM][BF₄]) yield lower viscosity than ethyl ([BEIM][BF₄]), as seen in Walden plots for [BMIM][BF₄] showing higher Λ/η⁻¹ ratios .
  • Anion Impact : The [BF₄]⁻ anion provides moderate Lewis acidity, enhancing CO₂ solubility but limiting hydrolytic stability compared to [TFSI]⁻-based ILs .

Biological Activity

1-Butyl-3-ethylimidazolium tetrafluoroborate ([C4C1im][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological applications. This article explores the biological activity of [C4C1im][BF4], including its toxicity, antibacterial properties, and potential therapeutic uses, supported by relevant data and case studies.

Overview of this compound

  • Chemical Structure : [C4C1im][BF4] is characterized by a butyl and ethyl group attached to the imidazolium cation, paired with the tetrafluoroborate anion.
  • Physical Properties : It is a viscous liquid with a melting point of -71 °C and is miscible with various organic solvents like acetone and methanol but immiscible with water .

Toxicity Studies

Recent studies have examined the acute toxicity and biochemical effects of [C4C1im][BF4] on aquatic organisms, particularly zebrafish (Danio rerio).

Key Findings:

  • Acute Toxicity : The 50% lethal concentration (LC50) for [C4C1im][BF4] was determined to be approximately 604.6 mg/L after 96 hours of exposure. This indicates a relatively low toxicity level compared to other ionic liquids .
  • Biochemical Effects : Exposure resulted in increased levels of reactive oxygen species (ROS) and lipid peroxidation, alongside alterations in antioxidant enzyme activities. These changes suggest that while the compound exhibits low acute toxicity, it can induce oxidative stress at higher concentrations .
Parameter Value
LC50 (96h exposure)604.6 mg/L
ROS LevelsDose-dependent increase
Lipid PeroxidationIncreased

Antibacterial Activity

Ionic liquids like [C4C1im][BF4] have been investigated for their antibacterial properties against various microbial strains.

Research Insights:

  • Antibacterial Efficacy : Studies indicate that [C4C1im][BF4] demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness appears to be concentration-dependent, with higher concentrations leading to increased inhibition of bacterial growth .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis. This surfactant-like behavior is common among ionic liquids with longer alkyl chain lengths .

Case Study 1: Antibacterial Testing

A study evaluated the antibacterial properties of [C4C1im][BF4] against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating the potential for [C4C1im][BF4] as a novel antimicrobial agent.

Bacterial Strain MIC (mg/L)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Case Study 2: Biocompatibility in Pharmaceutical Applications

In another study, [C4C1im][BF4] was used as a solvent in the electrosynthesis of pharmaceutical compounds. The results demonstrated that it could enhance solubility and bioavailability of poorly soluble drugs without significant cytotoxic effects on human cell lines .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 1-butyl-3-ethylimidazolium tetrafluoroborate to achieve high purity for electrochemical applications?

  • Methodological Answer : Synthesis typically involves a two-step anion-exchange process. First, the halide precursor (e.g., 1-butyl-3-ethylimidazolium chloride) is reacted with a fluoroborate salt (e.g., NaBF₄) in aqueous or acetone media under reflux. Post-reaction, the ionic liquid is washed with deionized water to remove halide residues and dried under vacuum (≤1 mbar, 60–80°C) for 24–48 hours. Purity is validated via ¹H/¹⁹F NMR spectroscopy and halide content analysis (e.g., ion chromatography, detection limit <100 ppm) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR confirms cation structure (e.g., alkyl chain integration), while ¹⁹F NMR identifies anion integrity and detects hydrolysis products (e.g., BF₃OH⁻).
  • FTIR Spectroscopy : B-F stretching vibrations (~1050 cm⁻¹) and imidazolium ring C-H vibrations (~3150 cm⁻¹) validate anion-cation interactions.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (±0.4%).
  • Karl Fischer Titration : Measures water content (<500 ppm for electrochemical applications) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be designed to investigate the effect of water concentration on the structural and dynamic properties of this compound?

  • Methodological Answer :

  • Modeling : Use force fields (e.g., OPLS-AA) parameterized for imidazolium cations and BF₄⁻ anions. Include water molecules (0–70 wt%) using TIP3P or SPC/E models.
  • Simulation Parameters : Run equilibration (NPT ensemble, 1 atm, 298–353 K) followed by production runs (≥50 ns). Calculate pair distribution functions (PDFs) for cation-anion and water-ion interactions.
  • Validation : Compare simulated PDFs and diffusion coefficients with X-ray/neutron diffraction data and quasielastic neutron scattering (QENS) results .

Q. What methodologies resolve contradictions in reported diffusion coefficients of this compound when measured using different techniques (e.g., quasielastic neutron scattering vs. electrochemical impedance spectroscopy)?

  • Methodological Answer :

  • Cross-Technique Calibration : Use a reference system (e.g., [BMIM][PF₆]) with well-established diffusivity.
  • Error Analysis : Account for instrument-specific limitations (e.g., QENS sensitivity to collective motion vs. electrochemical methods measuring tracer diffusion).
  • Temperature/Pressure Control : Ensure measurements align with standardized conditions (e.g., 298 K, 1 atm). Discrepancies >10% may indicate impurities or water absorption .

Q. How do conformational isomerism and anion-cation interactions in this compound influence its thermophysical properties, and what experimental approaches can quantify these effects?

  • Methodological Answer :

  • Conformer Analysis : Raman/IR spectroscopy identifies dominant conformers (e.g., GA vs. AA) via C-H stretching modes. Temperature-dependent studies (180–300 K) reveal population shifts.
  • Thermophysical Measurements : Use high-precision viscometers (falling-body type) for viscosity and densitometers for thermal expansivity. Correlate data with computed potential energy surfaces (DFT) to link conformers to bulk properties like ionic conductivity .

Q. What experimental strategies optimize the use of this compound as a template solvent for nanostructured material synthesis (e.g., TiO₂ monoliths)?

  • Methodological Answer :

  • Solvent Screening : Test IL-to-precursor molar ratios (1:1 to 1:4) to control pore size.
  • In Situ Characterization : SAXS/WAXS monitors crystallization kinetics.
  • Post-Synthesis Analysis : BET surface area and TEM evaluate nanostructure uniformity. IL recovery via centrifugation and vacuum drying reduces costs .

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